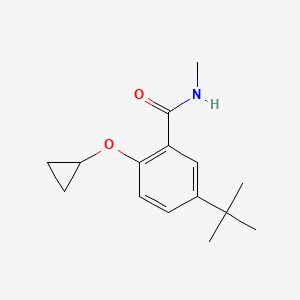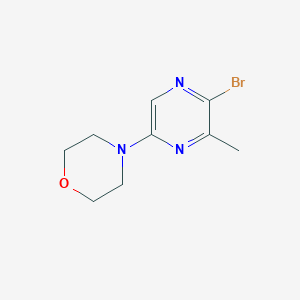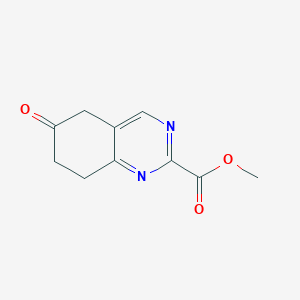
Methyl 6-oxo-5,6,7,8-tetrahydroquinazoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-oxo-5,6,7,8-tetrahydroquinazoline-2-carboxylate is a chemical compound with the molecular formula C10H10N2O3 and a molecular weight of 206.20 g/mol . It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives, including methyl 6-oxo-5,6,7,8-tetrahydroquinazoline-2-carboxylate, typically involves the condensation of anthranilic acid derivatives with various reagents. One common method involves refluxing a mixture of anthranilic acid with acetic anhydride in acetic acid to form benzoxazinone intermediates, which can then be further reacted to form the desired quinazoline derivative .
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-oxo-5,6,7,8-tetrahydroquinazoline-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield quinazoline N-oxides, while reduction reactions produce dihydroquinazoline derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 6-oxo-5,6,7,8-tetrahydroquinazoline-2-carboxylate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of methyl 6-oxo-5,6,7,8-tetrahydroquinazoline-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. This can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to methyl 6-oxo-5,6,7,8-tetrahydroquinazoline-2-carboxylate include other quinazoline derivatives, such as:
Quinazolinone: Known for its sedative and hypnotic properties.
Dihydroquinazoline: Studied for its potential as an anticancer agent.
Quinazoline N-oxide: Investigated for its antibacterial and antifungal activities.
Uniqueness
This compound is unique due to its specific molecular structure, which allows it to interact with a wide range of biological targets. This makes it a valuable compound for scientific research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C10H10N2O3 |
|---|---|
Molekulargewicht |
206.20 g/mol |
IUPAC-Name |
methyl 6-oxo-7,8-dihydro-5H-quinazoline-2-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-15-10(14)9-11-5-6-4-7(13)2-3-8(6)12-9/h5H,2-4H2,1H3 |
InChI-Schlüssel |
PFHMLCNWVZWMDT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC=C2CC(=O)CCC2=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


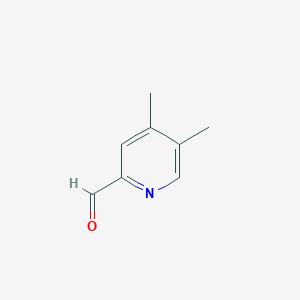
![[4-Cyano-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14847432.png)

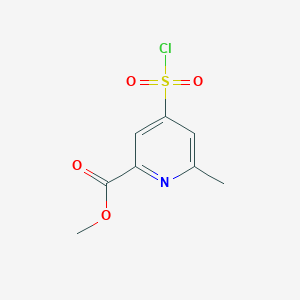
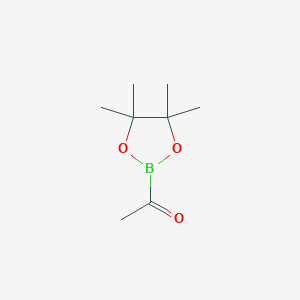


![Tert-butyl [6-acetyl-4-(trifluoromethyl)pyridin-2-YL]methylcarbamate](/img/structure/B14847479.png)

![2-[4-(Dimethoxymethyl)pyrimidin-2-YL]ethan-1-amine](/img/structure/B14847490.png)
![5-methyl-3,4,6,8,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaene](/img/structure/B14847492.png)

